molecular formula C13H21IN2O2 B13787841 Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide CAS No. 64050-08-4

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide

Cat. No.: B13787841
CAS No.: 64050-08-4
M. Wt: 364.22 g/mol
InChI Key: BVSYBYBZQLKWDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide is a chemical compound with a complex structure. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide typically involves the reaction of dimethyl carbamate with p-(trimethylammonio)-o-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl carbonate and various catalysts such as iron-chrome catalysts .

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed . These methods are more environmentally friendly and safer for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical structure and properties but also have unique characteristics that make them suitable for specific applications.

Properties

CAS No.

64050-08-4

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H21N2O2.HI/c1-10-9-11(15(4,5)6)7-8-12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1

InChI Key

BVSYBYBZQLKWDD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.